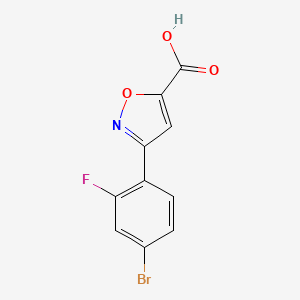
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromo-2-fluorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper(I) chloride and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while oxidation can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
- 3-(4-Fluorophenyl)isoxazole-5-carboxylic acid
- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and other research fields .
Propiedades
Fórmula molecular |
C10H5BrFNO3 |
|---|---|
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
3-(4-bromo-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
Clave InChI |
GASZLMUUUQLHIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C2=NOC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


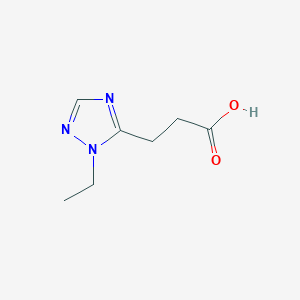
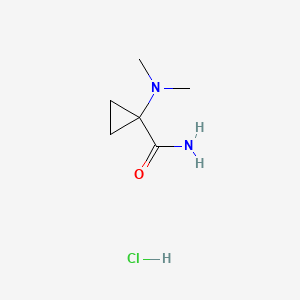
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)
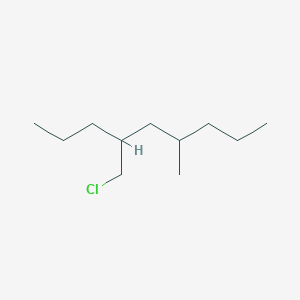
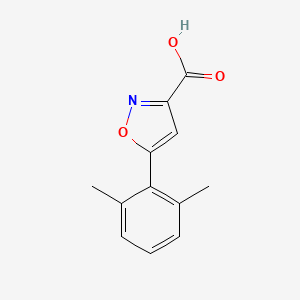
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)
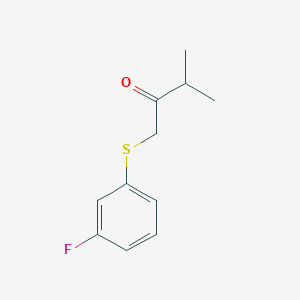

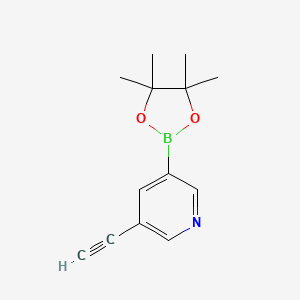
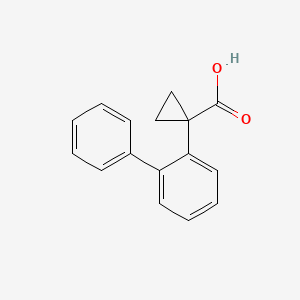
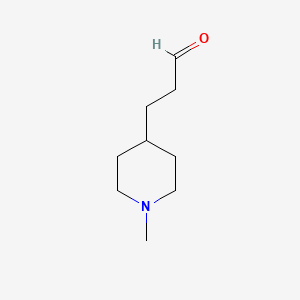
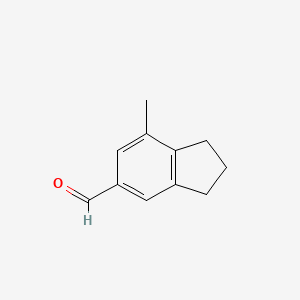
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)

